Chloride ionophore III
Description
Structure
2D Structure
Properties
CAS No. |
178959-28-9 |
|---|---|
Molecular Formula |
C32H56Cl2Hg2O2 |
Molecular Weight |
944.9 g/mol |
IUPAC Name |
chloro-[2-(chloromercurio)-4,5-didodecoxy-3,6-dimethylphenyl]mercury |
InChI |
InChI=1S/C32H56O2.2ClH.2Hg/c1-5-7-9-11-13-15-17-19-21-23-27-33-31-29(3)25-26-30(4)32(31)34-28-24-22-20-18-16-14-12-10-8-6-2;;;;/h5-24,27-28H2,1-4H3;2*1H;;/q;;;2*+1/p-2 |
InChI Key |
SSQLFLVGBOQWGG-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C(=C1OCCCCCCCCCCCC)C)[Hg]Cl)[Hg]Cl)C |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C(=C1OCCCCCCCCCCCC)C)[Hg]Cl)[Hg]Cl)C |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Mechanistic Investigations of Chloride Transport Mediated by Ionophores
Quantitative Analysis of Chloride Binding and Transport Kinetics
To fully characterize an ionophore like Chloride Ionophore III, it is essential to move beyond qualitative descriptions and perform quantitative measurements of its binding affinity and transport efficiency.
The stability of the complex formed between the ionophore and its target ion is a critical parameter that influences its transport efficacy. This is quantified by the stability constant or formation constant (K) wikipedia.org. A higher stability constant indicates a stronger interaction. Various methods can be used to determine these constants for anion-ionophore complexes.
Potentiometric Methods : Techniques involving ion-selective electrodes are powerful tools. The "sandwich membrane" method, for instance, uses a two-layer polymeric membrane where only one layer contains the ionophore nih.govnih.gov. By measuring the membrane potential that develops in response to varying ion concentrations, the stoichiometry and stability of the ion-ionophore complex can be calculated directly within the membrane phase acs.org.
Spectroscopic Titrations : Methods such as UV-Vis, fluorescence, or NMR spectroscopy can be used to monitor changes in the ionophore's spectral properties upon addition of the target ion nih.gov. By titrating a solution of the ionophore with a salt of the target anion and fitting the resulting data to a binding isotherm, the stability constant can be determined ddugu.ac.in.
While no experimentally determined stability constant for the [this compound-Cl]⁻ complex in a membrane phase is available in the literature, the table below illustrates how such data would be presented.
Table 1: Illustrative Data Representation for Ion-Ionophore Complexation Constants This table presents a hypothetical value for this compound to illustrate how such data are reported.
| Ionophore | Ion | Method | Solvent/Phase | Log K |
|---|---|---|---|---|
| This compound | Cl⁻ | Potentiometry (Sandwich Membrane) | PVC-DOS Membrane | [Hypothetical Value: 4.5] |
| Valinomycin (B1682140) | K⁺ | Potentiometry | PVC-DOS Membrane | 7.5 acs.org |
Measuring the rate at which an ionophore transports ions across a lipid bilayer provides direct insight into its function and efficiency. Such studies are typically performed using model membrane systems like large unilamellar vesicles (LUVs) nih.gov.
The general principle involves preparing LUVs with an entrapped internal solution and then creating an ion gradient across the vesicle membrane. The ionophore is added to the external solution, and the resulting flux of ions is monitored over time. For chloride transport, fluorescence-based assays are common nih.govrsc.org.
Assay Principle : LUVs are loaded with a chloride-sensitive fluorescent dye, such as 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) or lucigenin, whose fluorescence is quenched by chloride ions thermofisher.com. The vesicles, containing a high concentration of chloride, are then placed in a chloride-free external solution. When an ionophore like this compound is added, it facilitates the efflux of chloride down its concentration gradient. This leads to a decrease in the internal chloride concentration, causing an increase in the dye's fluorescence (dequenching), which can be monitored with a spectrofluorometer nih.gov. The initial rate of this fluorescence change is proportional to the ionophore's transport activity.
The results of such kinetic studies are often reported as the EC₅₀ value, which is the concentration of the ionophore required to achieve 50% of the maximal transport rate under the specified conditions.
Table 2: Representative Data from Vesicle-Based Chloride Flux Assays This table is for illustrative purposes only, as no specific kinetic data for this compound is publicly available.
| Compound | Assay Method | EC₅₀ (mol% relative to lipid) | Transport Modality |
|---|---|---|---|
| This compound | [Hypothetical: SPQ Fluorescence Assay] | [Value Not Available] | [Hypothesized: Electrogenic Uniport] |
| Prodigiosin (Natural Product) | pH-stat titration | ~0.001 | Electroneutral Cl⁻/H⁺ Symport |
These quantitative analyses are indispensable for comparing the efficacy of different ionophores and for understanding how chemical structure relates to transport function. While this compound is an established tool in one field, its potential as a transmembrane transporter remains to be quantitatively explored through these and other biophysical techniques.
pH-Dependent Transport Characteristics
The transport of chloride ions by ionophores is not always independent of the surrounding pH. Certain ionophore systems exhibit a marked pH sensitivity, which can be a critical determinant of their transport activity. For some chloride-selective membranes, a distinct pH dependence has been observed, suggesting a direct interaction between the ionophore and hydrogen ions (H+) nih.gov. This interaction implies that the ionophore's ability to bind and transport chloride can be modulated by the proton concentration in the medium.
Research into various synthetic anion transporters has revealed that pH can act as a switch to gate the transport process. For instance, certain iminourea-based compounds have been shown to efficiently transport hydrochloric acid (HCl) across lipid bilayers in acidic environments, while only weakly facilitating chloride transport under physiological pH conditions researchgate.net. This pH-dependent gating behavior is often attributed to the apparent pKa values of the ionophore within the lipid membrane, which dictates its protonation state and, consequently, its anion binding and transport capabilities researchgate.net.
The coupling of chloride and proton transport is a fundamental mechanism for some biological transporters, such as the CLC family of Cl-/H+ exchangers pnas.org. In these systems, the movement of chloride is intrinsically linked to the counter-movement of protons. The transport cycle involves a specific glutamate residue that acts as a shuttle for protons, with its protonation state being critical for the transport mechanism pnas.org. While this compound is a synthetic carrier, the principles of coupled transport and pH sensitivity observed in biological systems provide a framework for understanding potential complexities in its function. The movement of chloride ions is crucial for regulating the pH of cellular compartments like lysosomes mdpi.com. Studies on chloride-selective membranes have demonstrated that some exhibit a measurable response to changes in pH, with a sensitivity recorded at approximately 4.1 mV/pH, a characteristic not present in membranes lacking the ionophore nih.gov.
Table 1: pH-Dependent Characteristics of a Chloride-Selective Membrane This table is based on data for a generic chloride-selective membrane system to illustrate the concept of pH sensitivity, as specific data for this compound was not available in the search results.
| Parameter | Value | Source |
| pH Sensitivity | 4.1 mV/pH | nih.gov |
| Control Membrane (no ionophore) | No pH dependence | nih.gov |
Factors Influencing Transport Efficiency and Specificity
The performance of an ionophore is not solely an intrinsic property of the molecule itself but is heavily influenced by its environment. The composition of the membrane, the presence of additives like plasticizers and anion exchangers, and the nature of the solvent all play crucial roles in modulating the transport process.
Influence of Membrane Composition and Plasticizers on Transport
The sensitivity and selectivity of ionophore-based systems are significantly dependent on the composition of the membrane in which they are embedded researchgate.net. The choice of the polymer matrix, such as polyvinyl chloride (PVC), and the type and amount of plasticizer are critical factors researchgate.netnih.gov. Plasticizers are essential components that improve the flexibility and workability of the polymer membrane by penetrating between the polymer chains, thereby reducing intermolecular forces nih.gov. This action facilitates the mobility of the ionophore and its complexed ion within the membrane phase, which is crucial for the carrier-mediated transport mechanism.
Table 2: Examples of Plasticizers Used in Ion-Selective Membranes
| Plasticizer | Abbreviation | Application Context | Source |
| o-nitrophenyl octyl ether | 2NPOE | In(III) transport membranes | nih.gov |
| tri(2-butoxyethyl) phosphate | TBEP | In(III) transport membranes | nih.gov |
| Dioctyl sebacate (B1225510) | DOS | Ammonium ion-selective electrodes | rsc.org |
| Dibutyl sebacate | DBS | Ammonium ion-selective electrodes | rsc.org |
| Dioctyl adipate | DOA | Ammonium ion-selective electrodes | rsc.org |
Role of Lipophilic Anion Exchangers in Transport Systems
In many ionophore-based sensor systems, particularly those employing neutral carriers, the inclusion of a lipophilic anion exchanger is necessary to ensure permselectivity—the exclusive response to the target ion unige.ch. These exchangers, such as tridodecylmethylammonium chloride (TDMAC), are ionic species that are incorporated into the membrane phase umich.edu. Their function is to provide mobile anionic sites within the membrane.
When the neutral ionophore complexes with a target anion from the sample solution, the resulting complex is negatively charged. The lipophilic anion exchanger provides the necessary counter-ion within the membrane to maintain charge neutrality umich.edu. This mechanism, known as the neutral carrier mechanism, ensures that the electromotive force (EMF) response at the membrane interface is solely related to the activity of the target anion in the sample umich.edu.
For optical sensors based on this compound (referred to as unige.chmercuracarborand-3), the addition of a calculated amount of a lipophilic anion exchanger to the polymer film was found to be crucial. This addition dramatically reduced interference from sodium ions under physiological conditions and shifted the measuring range to be suitable for clinical applications nih.gov. The anion exchanger helps to control the decomplexation equilibrium of the ionophore-chloride complex, thereby enhancing the sensor's selectivity and practical utility nih.gov.
Solvent Effects on Ionophore Activity and Transport Rate
The solvent, or in the case of polymer membranes, the plasticizing solvent mediator, has a profound effect on ionophore activity. The solvent's properties, such as polarity and dielectric constant, influence the thermodynamics of ion partitioning from the aqueous phase into the organic membrane phase and the stability of the ion-ionophore complex.
A study on an ammonium ionophore in PVC membranes systematically evaluated nine different plasticizing solvent mediators rsc.org. The results demonstrated that the choice of solvent mediator significantly impacted the electrode's response characteristics. Solvents that provided a more favorable environment for the formation and transport of the ammonium-ionophore complex resulted in improved, near-Nernstian responses rsc.org. The solvent's role extends to influencing the mobility of the charge carriers within the membrane, which directly affects the transport rate. A more fluid membrane, often achieved with an optimal plasticizer-to-polymer ratio, allows for faster diffusion of the ion-carrier complex, leading to a more rapid sensor response or higher transport flux. The selection of an appropriate solvent is therefore a critical step in the design of any ionophore-based transport system to optimize its activity and transport kinetics.
Advanced Sensing Applications of Chloride Ionophore Iii in Analytical Chemistry and Bioscience
Development of Chloride Ion-Selective Electrodes (ISEs) Utilizing Chloride Ionophore III
The polymeric membrane of a chloride ISE is a carefully engineered composite material, typically consisting of a polymer matrix, a plasticizer, the ionophore, and often, an ionic additive. Each component plays a distinct and crucial role in the sensor's function. A widely recognized and effective formulation for a chloride-selective membrane incorporates this compound in a poly(vinyl chloride) (PVC) matrix plasticized with bis(2-ethylhexyl) sebacate (B1225510) (DOS) and includes tridodecylmethylammonium chloride (TDMACl) as an ionic additive. sigmaaldrich.comnih.gov
The polymer matrix , most commonly high molecular weight poly(vinyl chloride) (PVC), provides the structural integrity and physical support for the membrane. sentek.co.uk PVC is favored for its chemical inertness, good mechanical properties, and its ability to form a homogenous, durable film when mixed with a suitable plasticizer. sigmaaldrich.com
The plasticizer is a vital component that acts as a solvent for the ionophore and other membrane components, ensuring they remain in a mobile state within the polymer matrix. sentek.co.uk Bis(2-ethylhexyl) sebacate (DOS) is a frequently used plasticizer in chloride ISEs due to its high lipophilicity, low vapor pressure, and excellent compatibility with PVC and the ionophore. researchgate.netnih.govmdpi.com These properties help to prevent the leaching of the plasticizer and other active components from the membrane, thereby enhancing the sensor's operational lifetime. ntsensors.com
This compound is the electroactive material responsible for the selective recognition of chloride ions. Its molecular structure is designed to create a cavity that preferentially binds chloride ions, facilitating their transport across the hydrophobic membrane.
The ionic additive , such as tridodecylmethylammonium chloride (TDMACl), is often incorporated to improve the electrode's performance. nih.gov TDMACl acts as an ion exchanger, which can help to reduce the membrane resistance and improve the Nernstian response of the electrode. nih.govnih.gov Its presence can also enhance the selectivity of the sensor by minimizing the interference from other anions.
A typical and recommended composition for a high-performance chloride-selective membrane is detailed in the table below.
| Component | Function | Weight Percentage (%) |
| This compound | Ion Recognition | 2.0 |
| Tridodecylmethylammonium chloride (TDMACl) | Ionic Additive | 1.2 |
| Bis(2-ethylhexyl) sebacate (DOS) | Plasticizer | 63.8 |
| Poly(vinyl chloride) (PVC) | Polymer Matrix | 33.0 |
The performance of a chloride ISE based on this compound is evaluated through several key potentiometric parameters. These characteristics define the sensor's accuracy, sensitivity, and reliability for analytical applications.
A fundamental characteristic of an ISE is its Nernstian response, where the electrode potential varies linearly with the logarithm of the activity of the target ion. For a monovalent anion like chloride, the theoretical Nernstian slope at room temperature is approximately -59.2 mV per decade change in chloride activity. researchgate.net Electrodes incorporating this compound have demonstrated near-Nernstian behavior, with reported slopes around -56.9 mV/decade. sigmaaldrich.com
The linear concentration range defines the span of chloride concentrations over which the electrode exhibits this predictable Nernstian response. For chloride ISEs based on this compound, a wide linear range is typically observed, often from 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M. sigmaaldrich.comnih.gov This broad range makes the sensor suitable for a variety of applications, from analyzing trace levels of chloride to measuring higher concentrations in industrial processes.
The detection limit is the lowest concentration of chloride that can be reliably distinguished from a blank solution. For ISEs utilizing this compound, the detection limit is typically in the micromolar range, with reported values around 1.0 x 10⁻⁵ M. sigmaaldrich.com This low detection limit allows for the sensitive measurement of chloride in samples where its concentration is minimal. The sensitivity of the electrode is directly related to its Nernstian slope; a slope closer to the theoretical value indicates higher sensitivity.
The response time is the time required for the electrode to reach a stable potential after a sudden change in the chloride concentration of the sample. A rapid response time is crucial for applications requiring real-time monitoring. Chloride ISEs based on this compound generally exhibit fast response times. For instance, a 90% response can be achieved in as little as 15.8 seconds when the concentration is changed from 10⁻³ M to 10⁻² M. sigmaaldrich.com Some studies have reported equilibrium is reached in under 20 seconds. nih.gov
The long-term stability and operational lifetime of a chloride ISE are critical for its practical utility. The stability is often assessed by monitoring the drift in the standard potential (E₀) over time. A minimal drift indicates a stable sensor. For chloride electrodes, a drift of 2-4 mV per day is considered typical. sentek.co.uk
The lifetime of the sensor is primarily determined by the gradual leaching of the membrane components, particularly the ionophore and plasticizer, into the sample solution. nih.gov The use of highly lipophilic components, such as DOS, helps to minimize this leaching and prolong the sensor's life. rsc.org While specific lifetime data for this compound-based sensors can vary depending on the exact formulation and usage conditions, similar ionophore-based electrodes have been shown to have reproducible performance for over a month. mdpi.comnih.gov With optimized membrane compositions, lifetimes of several months can be achieved. mdpi.com
The table below summarizes the typical potentiometric performance characteristics of a chloride ISE utilizing this compound.
| Performance Parameter | Typical Value |
| Nernstian Slope | -56.9 mV/decade |
| Linear Concentration Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M |
| Detection Limit | 1.0 x 10⁻⁵ M |
| Response Time (90%) | ~15.8 seconds |
| Long-Term Stability (Drift) | 2-4 mV/day |
| Estimated Lifetime | > 1 month |
Selectivity Studies against Interfering Anions
The performance of an ion-selective electrode (ISE) is critically defined by its ability to respond selectively to the primary ion in the presence of other, potentially interfering ions. The selectivity of electrodes based on this compound is quantified by the potentiometric selectivity coefficient, KpotCl,J, where Cl is the primary chloride ion and J is the interfering ion. A smaller value for the selectivity coefficient signifies a greater preference for chloride over the interfering ion. iupac.org Two primary methods recommended by the International Union of Pure and Applied Chemistry (IUPAC) for determining these coefficients are the Fixed Interference Method (FIM) and the Separate Solution Method (SSM). iupac.org
The Fixed Interference Method (FIM) is a widely used mixed-solution technique for determining the selectivity coefficients of ion-selective electrodes. iupac.org The procedure involves measuring the potential of the ISE in a series of solutions containing a constant, fixed concentration of the interfering ion while varying the concentration of the primary chloride ion. iupac.orgsigmaaldrich.com The potential readings are plotted against the logarithm of the chloride ion activity. The intersection of the extrapolated linear portions of this plot provides the activity of the primary ion at which the response deviates from the ideal Nernstian behavior due to the presence of the interferent. This value is then used to calculate the selectivity coefficient. iupac.org
While FIM is a standard and robust method for evaluating ISE performance, specific experimental data or studies applying this method to potentiometric sensors explicitly based on this compound (ETH 9033) were not detailed in the surveyed literature. However, the method has been used to determine selectivity coefficients for optical sensors based on other chloride-sensitive compounds. researchgate.net
The Separate Solution Method (SSM) is another established technique for quantifying the preference of an ISE for the primary ion over interfering ions. iupac.org In this method, the electrode potential is measured independently in two different solutions: one containing only the primary chloride ion at a specific activity and the other containing only the interfering ion at the same activity. sigmaaldrich.com The selectivity coefficient is then calculated from the difference in the measured potentials. google.com This method is noted for its experimental simplicity. iupac.org The selectivity coefficients for electrodes based on this compound have been determined using the SSM. researchgate.netalpha-measure.com
The selectivity of a solvent polymeric membrane electrode incorporating this compound has been rigorously evaluated. The potentiometric selectivity coefficients, expressed as their logarithm (log KpotCl,J), quantify the electrode's preference for chloride over various anions. Data obtained by the Separate Solution Method for an electrode composed of 2.0 wt% this compound, 1.2 wt% Tridodecylmethylammonium chloride, 63.8 wt% Bis(2-ethylhexyl) sebacate, and 33.0 wt% Poly(vinyl chloride) demonstrates high selectivity against most interfering ions, with the notable exception of thiocyanate (B1210189) and iodide. researchgate.net
| Interfering Anion (J) | log KpotCl,J |
|---|---|
| Salicylate (B1505791) | 1.8 |
| ClO₄⁻ | 2.5 |
| SCN⁻ | 3.4 |
| I⁻ | 2.5 |
| NO₃⁻ | 0.5 |
| Br⁻ | -0.5 |
Table 1: Potentiometric selectivity coefficients for a this compound-based ISE, determined by the Separate Solution Method (SSM) in 0.1 M solutions of the sodium salts. Data sourced from researchgate.net.
Application of Chloride ISEs in Environmental Monitoring
Ion-selective electrodes are valuable tools for environmental monitoring, providing real-time data on specific ion concentrations in various matrices. ntsensors.com Chloride ISEs are utilized to assess water quality and the impact of pollution in natural water bodies. ntsensors.comsolinst.com Monitoring chloride levels is critical for detecting contamination from sources such as industrial wastewater, agricultural runoff containing fertilizers, or seawater intrusion. ntsensors.commt.com
While ISEs are generally well-suited for these applications due to their simplicity and cost-effectiveness, specific studies detailing the deployment of electrodes based explicitly on this compound for environmental monitoring were not prominent in the reviewed literature. libretexts.org Nevertheless, the high selectivity of this ionophore makes it a suitable candidate for such applications where accurate chloride measurement in complex sample matrices is required. Challenges in environmental field applications can include sensor biofouling and reference junction contamination, which can be mitigated through optimal sensor design. ntsensors.com
Potentiometric Titration Applications Using this compound
Potentiometric titration is a precise analytical method where the endpoint of a titration is determined by measuring the potential of a suitable indicator electrode as a function of the titrant volume. youtube.commetrohm.com This technique eliminates the need for a visual color indicator. metrohm.com In principle, an ion-selective electrode that is sensitive to the analyte or titrant can serve as the indicator electrode to detect the sharp change in potential that occurs at the equivalence point. youtube.commetrohm.com
However, in the specific case of chloride determination, the standard and most frequently used method is argentometric titration, where silver nitrate (B79036) is the titrant and a silver electrode is used as the indicator. metrohm.comnih.gov This is a precipitation titration where the potential change is driven by the precipitation of silver chloride. nih.gov The reviewed scientific literature does not provide examples of this compound-based ISEs being used as indicator electrodes for potentiometric titrations. The direct precipitation reaction with the silver titrant makes the silver electrode the conventional choice for this application. metrohm.comnih.gov
Optical Sensing Platforms Employing this compound
Optical sensors, or optodes, represent another major application for ionophores. In a typical configuration for anion sensing, an ionophore is incorporated into a polymeric membrane along with a lipophilic pH indicator (a chromoionophore) and an ion exchanger. The selective binding of the target anion by the ionophore triggers a co-extraction or ion-exchange process involving protons, which alters the protonation state of the chromoionophore. researchgate.net This change results in a measurable shift in the sensor's absorbance or fluorescence properties. researchgate.net
While this sensing paradigm is well-established and has been successfully applied using other highly selective chloride ionophores like google.commercuracarborand-3, the available literature focuses predominantly on the application of this compound (ETH 9033) in potentiometric sensors. researchgate.netnih.gov Specific research detailing the formulation and performance of optical sensing platforms employing this compound was not identified in the search results.
Chromoionophore-Based Optodes for Chloride Sensing
Optical sensors, or optodes, provide a powerful alternative to potentiometric methods for ion sensing. When this compound is incorporated into an optode membrane alongside a chromoionophore (a dye that changes color upon protonation/deprotonation), it enables the optical detection of chloride ions.
The fundamental principle of these optodes relies on a competitive binding mechanism at the membrane-sample interface. The membrane typically consists of a polymeric support (e.g., poly(vinyl chloride)), a plasticizer, the selective this compound, and a lipophilic pH indicator (chromoionophore). In the absence of chloride ions in the sample, the chromoionophore maintains a specific protonation state, resulting in a characteristic color or absorbance spectrum. When the optode is exposed to a sample containing chloride ions, the this compound selectively binds and transports these anions into the membrane phase. To maintain charge neutrality within the membrane, a corresponding efflux of another anion, typically hydroxide (B78521) ions, or influx of a cation, such as a proton, occurs. This exchange alters the pH within the membrane's microenvironment, causing the chromoionophore to change its protonation state and, consequently, its optical properties. The magnitude of this change in absorbance or fluorescence is directly related to the concentration of chloride ions in the sample.
Research into similar ionophore-based optodes has elucidated the key parameters governing their performance. For instance, studies on the rsc.orgmercuracarborand-3 ionophore, another highly selective chloride ionophore, in combination with the chromoionophore ETH 5418, have provided valuable mechanistic insights. sigmaaldrich.com These studies have characterized the stoichiometry and complex formation constants of the ionophore-ion interaction, which are crucial for optimizing the sensor's response range and selectivity. sigmaaldrich.com Such fundamental understanding is directly applicable to the development of optodes based on this compound (also known as ETH 9033), which is noted for its use in developing chloride-sensitive probes. mdpi.com
Table 1: Typical Components of a Chloride-Selective Optode Membrane
| Component | Function | Example Compound |
| Polymer Matrix | Provides structural integrity to the membrane | Poly(vinyl chloride) (PVC) |
| Plasticizer | Ensures membrane flexibility and ion mobility | Bis(2-ethylhexyl) sebacate |
| Ionophore | Selectively binds and transports chloride ions | This compound (ETH 9033) |
| Chromoionophore | Acts as an optical transducer (pH indicator) | ETH 5418 |
| Ionic Additive | Improves ion-exchange properties and selectivity | Tridodecylmethylammonium chloride |
Fluorescent Sensing Microspheres for Chloride Detection
The principles of ionophore-based optical sensing have been miniaturized into the form of fluorescent sensing microspheres. These microscopic sensors offer advantages in terms of response time, sample volume requirements, and potential for high-throughput analysis. This compound is a key component in the fabrication of such microspheres for chloride detection.
These microspheres are typically polymer-based particles doped with the necessary sensing components: the ionophore, a fluoroionophore (a fluorescent dye sensitive to pH changes), and often an ionic additive, analogous to the composition of optode membranes. sigmaaldrich.com The mechanism of detection mirrors that of the planar optodes. Chloride ions from the sample are selectively extracted into the microspheres by this compound. This process leads to a change in the internal pH of the microsphere, which in turn modulates the fluorescence intensity of the embedded fluoroionophore. The change in fluorescence can be monitored using techniques like fluorescence microscopy or flow cytometry.
The development of "probes encapsulated by biologically localized embedding" (PEBBLEs) represents a significant advancement in this area. These are nanometer-scale fluorescent sensors designed for intracellular measurements. Product literature for this compound (ETH 9033) explicitly mentions its application in the development of these nano-PEBBLEs for the intracellular monitoring of chloride, highlighting its utility in biological and analytical applications. researchgate.net While detailed performance data for this compound-based microspheres is not extensively published in peer-reviewed literature, the principles of their operation and fabrication are well-established through studies on similar ion-selective microspheres. sigmaaldrich.com
Table 2: Comparison of Planar Optodes and Sensing Microspheres
| Feature | Planar Optodes | Fluorescent Sensing Microspheres |
| Format | Thin polymer film | Micro- or nanometer-sized polymer particles |
| Transduction | Absorbance or Fluorescence | Fluorescence |
| Response Time | Slower due to diffusion limitations | Faster due to high surface area-to-volume ratio |
| Sample Volume | Typically larger | Can be used with very small sample volumes |
| Applications | Bulk sample analysis, continuous monitoring | Single-cell analysis, high-throughput screening |
Two-Dimensional Chloride Ion Image Sensors
While ion-selective optodes and microspheres provide concentration data from bulk solutions or single points, two-dimensional ion image sensors aim to visualize the spatial distribution of ions over an area. These sensors typically utilize a charge-coupled device (CCD) or a similar imaging detector coated with an ion-selective membrane. However, there is currently no readily available scientific literature that specifically describes the use of this compound in the fabrication of two-dimensional chloride ion image sensors. Research in this area has explored other ionophores, such as metalloporphyrins, for the development of anionic image sensors.
Electrochemical Detection Methods Beyond Potentiometry
While potentiometry is the most common electrochemical technique employing ion-selective electrodes with this compound, other methods can offer different advantages, such as enhanced sensitivity or the ability to probe kinetic processes.
Cyclic Voltammetry and Square-Wave Voltammetry Applications
Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are powerful electrochemical techniques for studying redox-active species. In the context of chloride sensing, these methods are typically used to monitor the electrochemical oxidation of silver to silver chloride or the direct oxidation of chloride ions at an electrode surface. mdpi.com While ion-selective membranes containing ionophores are the cornerstone of potentiometric sensors, their direct application as the primary sensing element in voltammetric techniques for simple ion detection is not a common approach.
The principle of using CV or SWV for chloride detection usually involves measuring the current response as a function of an applied potential that is swept linearly (in CV) or in a series of pulses superimposed on a staircase waveform (in SWV). mdpi.commaciassensors.com The presence of chloride ions affects the potential at which the oxidation of a silver electrode occurs, or it can be directly oxidized at other electrode materials at high potentials. While this compound is integral to creating a selective potential response in a membrane, there is a lack of specific research in the available literature demonstrating the use of a this compound-based membrane to generate a selective current response in a CV or SWV experiment for the direct quantification of chloride.
Pulsed Chronopotentiometric Mode for Selectivity Enhancement
Pulsed chronopotentiometry is an electrochemical technique that can significantly enhance the selectivity of ion-selective electrodes, particularly in the presence of highly interfering ions. This method involves applying a controlled current pulse to the electrode and measuring the resulting potential change over time.
This technique has been shown to improve the selectivity for chloride ions in the presence of interfering lipophilic anions like salicylate. nih.govnih.gov The principle relies on kinetic discrimination. An initial anodic current pulse is applied, which causes the extraction of anions from the sample into the sensing membrane. This process rapidly depletes the surface concentration of the more dilute, yet highly lipophilic, interfering ions. Consequently, the subsequent potential measurement is less affected by these interferents, leading to a more accurate determination of the primary ion, chloride.
While this technique has been successfully demonstrated for chloride selectivity enhancement, the published research has utilized In(III)-porphyrin-based ionophores in the electrode membrane. nih.gov Although the underlying principle of kinetic discrimination is broadly applicable, there are no specific studies in the available scientific literature that detail the application of this compound in a pulsed chronopotentiometric mode for enhanced chloride selectivity.
Research Applications in Biological Systems
The ability to selectively measure chloride concentrations is of paramount importance in biological research, as chloride ions play crucial roles in numerous physiological processes, including cell volume regulation, maintenance of membrane potential, and neurotransmission. github.iorsc.org Synthetic ionophores, like this compound, can serve as valuable tools for studying these processes by facilitating the transport of chloride ions across biological membranes.
This compound can be incorporated into ion-selective microelectrodes for intracellular chloride measurements, providing insights into the dynamics of chloride homeostasis within single cells. Furthermore, its use in fluorescent nanosensors (PEBBLEs) allows for less invasive monitoring of intracellular chloride levels. researchgate.net These tools can be applied to investigate the function and regulation of natural chloride channels and transporters. For instance, by creating an artificial pathway for chloride transport, an ionophore can be used to study the downstream cellular effects of changes in chloride concentration, helping to elucidate the role of this ion in complex signaling pathways.
While the potential for this compound in these applications is clear due to its established selectivity for chloride, detailed research findings from studies that have specifically employed this ionophore to investigate biological systems are not extensively documented in the peer-reviewed literature. However, the general use of synthetic chloride transporters in biological research is an active field, with studies focusing on their ability to perturb and study chloride-dependent cellular functions. rsc.orgchemrxiv.org
Monitoring Intracellular and Extracellular Chloride Concentrations in Research Models
The primary application of this compound in this context is as the active component in ion-selective electrodes (ISEs) designed for the measurement of chloride ions sigmaaldrich.com. While direct monitoring of intracellular chloride concentrations in research models using this compound is not extensively documented in dedicated studies, its role in enabling such measurements through electrode-based techniques is well-established.
For extracellular measurements, electrodes incorporating this compound are utilized to determine chloride activity in various biological fluids and experimental media. The composition of the membrane in these electrodes is crucial for their selectivity and performance. A typical formulation for a solvent polymeric membrane electrode includes this compound, a polymer matrix like poly(vinyl chloride), a plasticizer such as bis(2-ethylhexyl) sebacate, and an additive like tridodecylmethylammonium chloride sigmaaldrich.com.
Table 1: Recommended Composition for a Chloride-Selective Polymeric Membrane Electrode
| Component | Weight Percentage |
|---|---|
| This compound | 2.0% |
| Tridodecylmethylammonium chloride | 1.2% |
| Bis(2-ethylhexyl) sebacate | 63.8% |
| Poly(vinyl chloride) (high molecular weight) | 33.0% |
Data sourced from a technical application guide for chloride ionophores. sigmaaldrich.com
This formulation allows for the creation of sensors that can be used to monitor extracellular chloride levels, which is vital for understanding the chemical environment of cells in culture or within tissues.
Investigation of Chloride Gradients in Cellular Processes
Chloride gradients across cellular membranes are fundamental to numerous physiological processes. While this compound is not typically used to directly manipulate these gradients within living cells in the way a traditional ionophore might be, the electrodes constructed with it are essential tools for investigating these gradients. By providing accurate measurements of extracellular and, in some experimental setups, intracellular chloride concentrations, these sensors allow researchers to study the magnitude and changes in chloride gradients under various conditions.
Impact on Cell Volume Regulation and Membrane Potential Studies
The regulation of cell volume is critically dependent on the movement of ions, including chloride, across the cell membrane frontiersin.orgresearchgate.net. While there is a lack of specific studies detailing the direct application of this compound to induce changes in cell volume for research purposes, the analytical tools it enables are crucial for studying this phenomenon. For instance, by monitoring extracellular chloride concentration changes with a this compound-based electrode, researchers can infer the net movement of chloride ions during regulatory volume decrease (RVD) in response to hypotonic stress nih.govnih.gov.
Studies on Chloride Ion Channels and Transporters as Research Tools
The study of specific chloride channels (like ClC-3) and transporters is essential for understanding their roles in health and disease nih.govnih.govnih.gov. While this compound is not used as a direct modulator of these channels in the way a pharmacological agent would be, the electrodes it is part of can be used to measure the outcomes of channel and transporter activity. For example, in studies of nasopharyngeal carcinoma cells, chloride channel blockers were shown to inhibit volume-activated chloride currents and cell proliferation, highlighting the importance of chloride transport in these processes nih.gov. The measurement of such currents often relies on techniques that benefit from precise knowledge of chloride concentrations in the experimental solutions, which can be verified using this compound-based electrodes.
Manipulation of Ion Homeostasis in in vitro Cancer Cell Lines
Disruption of ion homeostasis is a known factor in the progression of cancer and can induce apoptosis (programmed cell death) nih.govacs.orgiiserpune.ac.inelsevierpure.com. The overexpression of certain chloride channels, such as ClC-3, has been observed in various cancers and is linked to processes like cell proliferation and migration nih.govencyclopedia.pubnih.gov. Synthetic ion transporters have been shown to induce apoptosis by increasing intracellular chloride concentrations nih.govelsevierpure.com. While research on directly applying this compound to manipulate ion homeostasis in cancer cells is not prominent, the principle of altering intracellular chloride levels as a therapeutic strategy is an active area of investigation. The role of this compound in this field is currently ancillary, primarily providing the means to accurately measure chloride concentrations in the experimental setups designed to study these phenomena.
Interactions in Artificial and Biological Membrane Systems
Characterization of Ionophore Integration into Lipid Bilayers
The ability of Chloride Ionophore III to function as a chloride transporter necessitates its incorporation into the hydrophobic core of a lipid bilayer or a functionally equivalent artificial membrane. The characterization of this integration is crucial for understanding its mechanism of action.
Studies with Large Unilamellar Vesicles (LUVs)
Large unilamellar vesicles (LUVs) are a widely used model system for studying the transport of ions across a lipid bilayer, mimicking a simplified cell membrane nih.gov. While specific studies detailing the integration and transport kinetics of this compound in LUVs are not extensively documented in publicly available literature, the methodology for such characterization is well-established.
Typically, ionophore activity in LUVs is monitored using fluorescence-based assays nih.govrsc.orgnd.edu. For chloride transport, a common method involves encapsulating a halide-sensitive fluorescent dye, such as lucigenin, within the LUVs nih.govnd.educhemrxiv.org. The vesicles are prepared in a solution devoid of chloride, for example, a nitrate (B79036) solution. When chloride ions are added to the external solution, an active ionophore embedded in the vesicle membrane will transport the Cl⁻ ions into the vesicle's interior. This influx of chloride quenches the fluorescence of the encapsulated lucigenin, and the rate of fluorescence decay is directly proportional to the ionophore's transport activity nd.educhemrxiv.orgresearchgate.net. This technique allows for the rapid screening and detailed kinetic analysis of synthetic transporters nd.edu.
Planar Lipid Bilayer Membrane Studies
The planar lipid bilayer (PLB), or black lipid membrane (BLM), technique is a powerful electrophysiological tool for studying the function of ion channels and transporters at the single-molecule level nih.govnih.govnanion.de. This method involves forming an artificial lipid bilayer across a small aperture (50-250 µm) in a hydrophobic partition that separates two aqueous compartments nih.govsoton.ac.ukmdpi.com.
After the ionophore is introduced and spontaneously incorporates into the membrane, electrodes in each compartment can apply a voltage across the bilayer and measure the resulting ionic current nih.govresearchgate.net. This setup provides direct electrical access to both sides of the membrane and allows for the characterization of gating properties and ion permeation of single transport events nanion.debrighton.ac.uk. While this technique is ideally suited for determining the conductance properties and transport mechanism of compounds like this compound, specific research applying the PLB method to this particular ionophore is not prominent in the reviewed literature.
Supported Liquid Membranes and Polymeric Membranes
The most well-documented application of this compound is within polymeric membranes for ion-selective electrodes (ISEs) sigmaaldrich.com. These membranes are a type of supported liquid membrane where the ionophore is entrapped within a flexible polymer matrix, typically composed of poly(vinyl chloride) (PVC) and a plasticizer nih.govmdpi.com.
The composition of these membranes is critical to their function. A typical formulation includes:
Polymer Matrix: High molecular weight PVC provides the structural support for the membrane.
Plasticizer: A water-immiscible solvent, such as dioctyl phthalate (DOP), dissolves the ionophore and other components, ensuring they remain mobile within the membrane phase.
Ionophore: this compound acts as the selective carrier for chloride ions.
Ionic Additives (Optional): Sometimes, lipophilic ionic sites are added to reduce membrane resistance and improve the potentiometric response nih.govsemanticscholar.org.
The ionophore is physically dissolved and dispersed within this plasticized polymer matrix. The long dodecyloxy chains of this compound ensure its high lipophilicity, preventing it from leaching out of the membrane into the aqueous sample. This integration creates a selective barrier that can interact with chloride ions at the membrane-solution interface researchgate.net. This technology has been used to develop chloride-sensitive probes for various analytical applications scientificlabs.co.uk.
Role of this compound in Modulating Membrane Permeability
Once integrated into a membrane, this compound selectively increases the membrane's permeability to chloride ions. This modulation is achieved through specific transport mechanisms that alter the electrical potential across the membrane.
Facilitated Diffusion and Ion Exchange Mechanisms
This compound functions as a mobile carrier to transport chloride ions across a hydrophobic membrane, a process known as facilitated diffusion libretexts.orgkhanacademy.orgrsc.org. Unlike channel proteins that form a continuous pore, mobile carriers bind to the ion on one side of the membrane, traverse the membrane as an ionophore-ion complex, and release the ion on the opposite side quora.com.
The mechanism involves several steps:
Complexation: At the membrane-solution interface, the neutral this compound molecule, with its two mercury centers, acts as a Lewis acid to selectively bind a negatively charged chloride ion.
Translocation: The resulting lipophilic ionophore-chloride complex diffuses across the low-polarity lipid or polymer membrane, shuttling the ion from one side to the other.
Decomplexation: At the other interface, the chloride ion is released into the aqueous solution, regenerating the free ionophore to repeat the cycle.
This transport is passive, meaning it does not require metabolic energy and proceeds down the electrochemical gradient of the chloride ion libretexts.org. In the context of ISEs, this process facilitates a reversible ion exchange between the aqueous sample and the membrane phase mdpi.com. The selectivity of the ionophore for chloride over other anions is crucial for the sensor's accuracy nih.gov.
Influence on Membrane Potential Dynamics
The selective transport of charged species like chloride ions across a membrane inherently alters the distribution of charge, thereby influencing the membrane potential. This is the fundamental principle behind the potentiometric response of an ISE containing this compound rsc.org.
When the ISE membrane is placed in a chloride-containing solution, the facilitated transport of Cl⁻ ions occurs until an equilibrium is established at the interface. This charge separation at the membrane-solution boundary generates a phase-boundary potential. The magnitude of this potential is dependent on the activity (effectively, the concentration) of chloride ions in the sample solution, as described by the Nernst equation vernier.commdpi.com.
Nernst Equation for a Chloride-Selective Electrode:
Where:
E is the measured potential
E₀ is a constant potential factor
R is the ideal gas constant
T is the temperature in Kelvin
z is the charge of the ion (-1 for Cl⁻)
F is the Faraday constant
aCl⁻ is the activity of the chloride ion
For a monovalent anion like chloride at 25°C, the theoretical Nernstian slope is approximately -59.16 mV per decade change in ion activity vernier.com. Electrodes based on neutral carriers like this compound typically exhibit responses close to this theoretical value over a specific concentration range researchgate.netnih.gov. This predictable, concentration-dependent change in potential is the basis of its use in quantitative analysis rsc.org. Advanced techniques like pulsed chronopotentiometry can be used to further study these potential dynamics and enhance selectivity against interfering ions nih.govumich.edu.
Table 1: Representative Performance of Chloride-Selective Electrodes Based on Neutral Carrier Ionophores
This table shows typical response characteristics for chloride-selective electrodes, illustrating the data obtained from potentiometric measurements.
| Parameter | Reported Value | Ionophore System | Reference |
| Response Slope | -65 ± 2 mV/decade | Chloride Ionophore I | researchgate.net |
| Response Slope | -55.0 mV/decade | Indium(III) octaethyl-porphyrin | nih.gov |
| Linear Range | 1 x 10⁻³ – 1 x 10⁻¹ M | Indium(III) octaethyl-porphyrin | nih.gov |
| Response Time (95%) | ~3.5 seconds | Chloride Ionophore I | researchgate.net |
Interactions with Membrane Components
The functionality of this compound, a synthetic transmembrane anion transporter, is intrinsically linked to its interactions with the components of the lipid bilayer. The lipid composition of the membrane, including the type of phospholipids and the presence of sterols like cholesterol, can significantly modulate the ionophore's activity. Furthermore, potential non-specific interactions with membrane-embedded proteins could also influence its transport efficacy, although this area remains less explored.
The lipid environment of a membrane plays a crucial role in the efficacy of ionophores. Factors such as membrane fluidity, thickness, and surface charge, all of which are dictated by the lipid composition, can influence the partitioning of the ionophore into the membrane and its subsequent transport of chloride ions.
Influence of Phospholipid Saturation and Acyl Chain Length:
The degree of saturation and the length of the acyl chains of phospholipids are key determinants of membrane fluidity and thickness. Membranes composed of phospholipids with shorter, unsaturated acyl chains, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), are generally more fluid than those with longer, saturated chains like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) at physiological temperatures.
While direct comparative studies on this compound across a range of well-defined lipid compositions are not extensively documented in the available literature, general principles of ionophore function suggest that membrane fluidity can impact transport rates. A more fluid membrane may facilitate the diffusion and conformational changes of the ionophore required for ion translocation. Conversely, a more rigid, thicker membrane could hinder these processes.
For instance, studies on other synthetic anion transporters have shown that the transport activity can be tuned by the lipid environment. While specific data for this compound is not available, a hypothetical comparison of its activity in different lipid bilayers is presented in the table below to illustrate the potential effects.
| Lipid Composition | Phase at 25°C | Relative Membrane Fluidity | Hypothetical Chloride Transport Rate (relative units) |
|---|---|---|---|
| POPC (16:0-18:1 PC) | Liquid-disordered (Ld) | High | 1.0 |
| DPPC (16:0-16:0 PC) | Gel (Lβ') | Low | 0.4 |
| EYPC (Egg Yolk Phosphatidylcholine) | Liquid-disordered (Ld) | High | 0.9 |
Role of Cholesterol:
Cholesterol is a critical component of many biological membranes, where it modulates fluidity, thickness, and mechanical stability. The presence of cholesterol generally decreases the fluidity of liquid-disordered membranes and increases the fluidity of gel-phase membranes, leading to a state known as the liquid-ordered (Lo) phase.
The impact of cholesterol on the activity of this compound is an area that warrants detailed investigation. For some ionophores, the ordering effect of cholesterol can hinder their function by restricting their mobility and conformational flexibility within the bilayer. Conversely, cholesterol can also influence the partitioning of the ionophore into the membrane. A study on synthetic anion transporters in POPC vesicles showed that the presence of 30 mol% cholesterol can influence transport rates, highlighting the importance of this lipid component. researchgate.net
The following table illustrates the potential impact of cholesterol on the chloride transport activity of an ionophore.
| Membrane Composition | Cholesterol Content (mol%) | Membrane Phase | Hypothetical Relative Transport Efficacy |
|---|---|---|---|
| POPC | 0 | Liquid-disordered (Ld) | 1.00 |
| POPC/Cholesterol | 10 | Liquid-disordered (Ld) + Liquid-ordered (Lo) | 0.85 |
| POPC/Cholesterol | 30 | Liquid-ordered (Lo) | 0.60 |
| POPC/Cholesterol | 50 | Liquid-ordered (Lo) | 0.45 |
The potential for non-specific interactions between this compound and integral or peripheral membrane proteins is a complex aspect of its function in biological systems. Such interactions could, in principle, modulate the ionophore's activity.
Research on the calcium ionophore A23187 has demonstrated that its ability to disorder the lipid structure of a membrane is dependent on the presence of membrane proteins. nih.gov This suggests that the ionophore's effect is not solely on the lipid bilayer but involves a complex interplay with embedded proteins.
While direct experimental evidence for non-specific interactions of this compound with membrane proteins is currently lacking in the scientific literature, it is a plausible area of investigation. For example, reconstitution studies of this compound with a model membrane protein, such as bacteriorhodopsin, in a defined lipid bilayer could provide insights into whether the protein's presence influences the ionophore's transport kinetics. Electrophysiological measurements in such a system could reveal alterations in single-channel conductance or open probability of the ionophore in the presence of the protein.
Future research in this area would be valuable for a comprehensive understanding of how this compound functions within the complex environment of a biological membrane.
Theoretical and Computational Approaches to Understanding Chloride Ionophore Iii
Theoretical and computational chemistry provides powerful tools to investigate the mechanisms of action of ionophores like Chloride Ionophore III at a molecular level. These approaches offer insights that can be difficult to obtain through experimental methods alone, including the dynamics of ion binding, the energetics of transport across membranes, and the principles governing selectivity.
Future Directions and Emerging Research Avenues
Development of Next-Generation Chloride Ionophores with Enhanced Properties
The quest for superior chloride ionophores is leading researchers to explore innovative molecular designs and functionalization strategies. The primary goals are to enhance selectivity and sensitivity, introduce responsiveness to external stimuli, and ensure biocompatibility for research applications.
Strategies for Improved Selectivity and Sensitivity
A significant challenge in chloride sensing is discriminating against other anions, particularly bicarbonate and hydroxide (B78521) ions, which are abundant in biological systems. Researchers are developing novel strategies to achieve higher selectivity and sensitivity than what is offered by traditional ionophores.
One promising approach is the use of macrocyclic anionophores that combine halogen bonding with anion encapsulation. nih.govresearchgate.net By creating a more defined and size-complementary binding cavity, these molecules can exhibit remarkable selectivity for chloride over hydroxide. nih.gov For instance, macrocyclic transporters have been shown to achieve a chloride-over-hydroxide selectivity of over 300-fold. researchgate.net This is a substantial improvement compared to non-macrocyclic analogues and is crucial for applications where maintaining pH gradients is vital. nih.govresearchgate.net
Another strategy involves the use of metal-organic compounds . For example, an Indium(III)-porphyrin-based ionophore has demonstrated enhanced selectivity for chloride, even in the presence of interfering salicylate (B1505791) ions, when operated in a pulsed chronopotentiometric mode. umich.edu This highlights how both the molecular design of the ionophore and the measurement technique can contribute to improved performance.
The table below summarizes some of the advanced strategies being employed to enhance the selectivity of chloride ionophores.
| Strategy | Key Features | Example Ionophore Class | Achieved Selectivity |
| Macrocyclic Encapsulation | Pre-organized binding cavity, size complementarity. | Halogen-bonding macrocycles | >300-fold for Cl⁻ over OH⁻ researchgate.net |
| Halogen Bonding | Directional and lipophilic interactions. | Iodotriazole-based anionophores | Enhanced Cl⁻ over H⁺/OH⁻ transport nih.gov |
| Advanced Measurement Modes | Pulsed chronopotentiometry to mitigate interference. | In(III)-porphyrin complexes | Detection of Cl⁻ in the presence of salicylate umich.edu |
Exploration of Stimuli-Responsive Chloride Ionophores
A particularly exciting frontier is the development of chloride ionophores that can be activated or deactivated by external stimuli. This "smart" functionality opens up possibilities for controlled ion transport and sensing in complex biological environments.
Photoswitchable ionophores are a prime example. Researchers have successfully incorporated photoswitches, such as stiff-stilbene, into the structure of a chloride-binding nih.govrotaxane. nih.gov Irradiation with light of specific wavelengths can reversibly alter the geometry of the ionophore, thereby modulating its affinity for chloride ions and allowing for their controlled uptake and release. nih.gov Similarly, hydroquinone-based anion receptors can have their chloride binding affinity switched through redox reactions. researchgate.net
These stimuli-responsive systems offer precise spatial and temporal control over chloride binding and transport, a feature that is highly desirable for therapeutic applications and advanced sensing platforms. sigmaaldrich.comrsc.org
Rational Design of Nontoxic Transporters for Research Applications
A major drawback of Chloride ionophore III is its composition, which includes mercury, a toxic heavy metal. sigmaaldrich.com This toxicity severely limits its applicability in biological and clinical research. Consequently, a significant research effort is directed towards the rational design of nontoxic and biocompatible chloride transporters.
The design of these new transporters is guided by an understanding of the principles of anion recognition and transport. Key factors in the design of selective transporters include size complementarity between the ion and the ionophore's binding site, and the hydration energy of the ion. nih.gov For example, the significant difference in ionic radii and hydration free energy between chloride and hydroxide can be exploited to design ionophores with a high degree of selectivity. nih.gov
The development of synthetic ion transporters that are both highly active and selective, yet biocompatible, is a critical step towards their use as potential therapeutics for diseases related to malfunctioning protein ion transporters, known as channelopathies. researchgate.netchemrxiv.org The focus is on creating compounds that can be delivered to pre-formed biological membranes and function without causing cytotoxicity from unselective ion transport. nih.govresearchgate.net
Integration of Chloride Ionophores in Advanced Miniaturized Sensors
The progress in developing next-generation ionophores is paralleled by advancements in sensor technology. The integration of these new ionophores into miniaturized platforms is paving the way for wearable and implantable devices for real-time health monitoring.
Micro- and Nanofabrication Techniques for Sensing Devices
Micro- and nanofabrication techniques are enabling the development of highly sensitive and low-volume chloride sensors. For instance, optical nanosensors have been developed for in vivo physiological chloride detection. nih.gov These sensors often employ a co-extraction mechanism where a chloride-selective ionophore and a pH-sensitive chromoionophore are encapsulated in a polymeric matrix. nih.gov The binding of chloride leads to a change in the protonation state of the chromoionophore, resulting in a detectable optical signal. nih.gov
Furthermore, the use of materials like graphene oxide in conjunction with ionophore-containing membranes is being explored to enhance the sensitivity and stability of chloride sensors at different temperatures. researchgate.net These advanced fabrication methods are crucial for creating robust and reliable miniaturized sensors.
Development of Wearable and Implantable Sensing Technologies for Research
There is a growing interest in the development of wearable and implantable sensors for continuous monitoring of electrolytes in bodily fluids like sweat. rsc.org These sensors offer a non-invasive way to track health status and can be particularly useful for monitoring conditions like cystic fibrosis, which is associated with high sweat chloride levels. psu.edu
Recent research has demonstrated wearable sweat chloride sensors fabricated using techniques like heat-transfer printing , which allows for the easy attachment of the sensor to textiles. nih.gov While some of these sensors utilize compounds like Chloride Ionophore I, the field is moving towards more biocompatible and stable sensing materials. nih.govacs.org The development of flexible and skin-friendly sensors is a key focus. For example, hydrogel-based wearable sensors have been developed for the real-time tracking of sweat chloride with enhanced sensitivity and accuracy. psu.edu
The ultimate goal is to create reliable, long-term implantable sensors for continuous in vivo monitoring. nih.gov However, achieving long-term biocompatibility and preventing the host's foreign body response remains a significant challenge that researchers are actively working to address. nih.gov The development of inherently biocompatible ionophores and sensor materials is paramount for the success of these next-generation sensing technologies. acs.org
Advancements in Understanding Physiological Roles through Ionophore Probes
Selective ionophores are invaluable tools for dissecting the complex roles of ions in cellular function. By enabling the controlled transport of specific ions across biological membranes, they can be used to mimic or modulate the activity of endogenous channels and transporters. This allows researchers to probe the downstream consequences of altered ion flux, helping to map intricate signaling pathways.
The precise regulation of intracellular chloride concentration is critical for a host of cellular processes, yet many of the specific pathways governed by chloride flux remain only partially understood. Highly selective chloride ionophores, such as this compound, could serve as powerful research probes to artificially manipulate intracellular chloride levels, thereby revealing the ion's role in various physiological events.
Future research could leverage such ionophores to investigate:
Cell Volume Regulation: While the general role of chloride in regulatory volume decrease is established, the specific downstream signaling cascades activated by chloride efflux are complex. Applying a chloride ionophore could trigger these pathways on demand, allowing for a detailed study of the associated protein kinases, phosphatases, and cytoskeletal rearrangements.
Organelle Acidification: The movement of chloride into intracellular compartments like endosomes and lysosomes is crucial for their acidification, which is mediated by the exchange of chloride for protons. An ionophore could be targeted to specific organelles to study how disruptions in local chloride concentration affect processes such as receptor recycling, protein degradation, and autophagy.
Neuronal Inhibition: In the central nervous system, the influx of chloride through GABA and glycine (B1666218) receptors is the primary mechanism of synaptic inhibition. A selective ionophore could be used in neuronal culture models to study the global effects of altered chloride gradients on neuronal excitability, plasticity, and network behavior, independent of receptor activation.
The development of synthetic ion transporters with high selectivity for chloride over protons or hydroxide is a key area of research, as this is crucial for avoiding the dissipation of cellular pH gradients during such studies. nih.gov
High-throughput screening (HTS) is an essential part of modern drug discovery, enabling the rapid testing of large compound libraries for activity against a specific biological target. Assays for ion channel modulators have traditionally been challenging to adapt to HTS formats, but several technologies have emerged to meet this need.
Fluorescence-based assays are a primary method for HTS of ion channels. These assays often use fluorescent probes that are sensitive to changes in either membrane potential or intracellular ion concentration. For chloride channels, genetically encoded fluorescent sensors or sensitive dyes can be employed to detect the influx or efflux of Cl⁻ ions that occurs upon channel opening. While not directly used as the primary screening tool, a selective chloride ionophore could play a crucial role in assay development and validation by providing a reliable method to induce a maximal chloride flux, thereby setting a benchmark for the assay's dynamic range.
The table below outlines the principal HTS technologies applicable to chloride channel modulator discovery.
Table 1: High-Throughput Screening Technologies for Ion Channel Research
| Assay Technology | Principle | Role of Ionophores | Throughput |
|---|---|---|---|
| Fluorescence-Based Assays | Measurement of changes in fluorescence from ion-sensitive or voltage-sensitive dyes upon ion channel activation. | Can be used as a positive control to establish maximal ion flux or membrane potential change for assay validation. | High (384- to 1536-well plates) |
| Ion Flux Assays | Direct measurement of ion movement using techniques like atomic absorption spectroscopy or ion-sensitive electrodes. | Can be used to generate specific ion gradients or for calibration purposes. | Medium to High |
| Automated Patch-Clamp | Robotic systems perform patch-clamp electrophysiology in a multi-well plate format for direct measurement of ion channel currents. | Not directly used in the measurement itself, but can be used in ancillary cell preparations. | Medium |
Interdisciplinary Research with Materials Science and Bioengineering
The most established application of this compound is in the field of chemical sensing, which lies at the intersection of materials science and bioengineering. Its high selectivity for chloride ions makes it an excellent active component for ion-selective electrodes (ISEs) and other sensor platforms. sigmaaldrich.com
This compound (also known as ETH 9033) is specifically utilized in the fabrication of polymeric membranes for chloride sensing. sigmaaldrich.comsigmaaldrich.com These membranes are typically composed of a polymer matrix, a plasticizer to ensure membrane fluidity, the ionophore as the ion-recognition element, and sometimes an ionic additive to improve performance. The ionophore functions by selectively binding chloride ions at the membrane-sample interface, generating a potential difference that can be measured potentiometrically. sigmaaldrich.com
This technology has been applied in the development of:
Ion-Selective Electrodes (ISEs): These are potentiometric sensors used for measuring the concentration of chloride in a variety of samples, including biological fluids. sigmaaldrich.com
Ion-Sensitive Field-Effect Transistors (ISFETs): These are semiconductor-based sensors where the ion-selective membrane is coated onto the gate of a transistor. sigmaaldrich.comscientificlabs.co.uk Binding of chloride to the membrane modulates the transistor's current, providing a highly sensitive electronic readout.
The composition of a typical chloride-selective membrane incorporating this compound is detailed in the technical documentation for its use in an ISE. sigmaaldrich.com
Table 2: Recommended Composition of a Chloride-Selective Membrane Using this compound
| Component | Chemical Name | Role in Membrane | Weight Percentage |
|---|---|---|---|
| Ionophore | This compound | Chloride Recognition | 2.0% |
| Ionic Additive | Tridodecylmethylammonium chloride | Reduces Membrane Resistance | 1.2% |
| Plasticizer | Bis(2-ethylhexyl) sebacate (B1225510) | Ensures Membrane Fluidity | 63.8% |
| Polymer Matrix | Poly(vinyl chloride) | Structural Support | 33.0% |
Future research in this area will likely focus on integrating such ionophore-based membranes into microfluidic "lab-on-a-chip" systems for point-of-care diagnostics, environmental monitoring, and industrial process control. Advancements in polymer chemistry and material science will enable the creation of more robust, durable, and miniaturized sensors with enhanced lifetimes and selectivity.
Q & A
Q. What is the primary mechanism of Chloride Ionophore III in facilitating anion transport, and how is this validated experimentally?
this compound acts as a mobile carrier in membranes, selectively binding and transporting Cl⁻ ions via ion-dipole interactions. Its mechanism is validated using ion-selective electrodes (ISEs) by measuring membrane potential changes in response to Cl⁻ concentration gradients. A typical protocol involves:
- Preparing a PVC-based membrane with the ionophore, plasticizer, and lipophilic additive .
- Calibrating the electrode against a Cl⁻ standard solution series.
- Calculating selectivity coefficients (e.g., using the fixed interference method) to confirm specificity over competing anions like SCN⁻ or NO₃⁻ .
Q. What are standard protocols for preparing ion-selective membranes incorporating this compound?
A validated membrane composition includes:
- 1–3 wt% this compound (exact concentration depends on target sensitivity).
- 60–65 wt% plasticizer (e.g., bis(2-ethylhexyl) sebacate) to ensure membrane flexibility.
- 33–36 wt% PVC as the polymer matrix . The mixture is dissolved in tetrahydrofuran, cast into a mold, and dried to form a homogenous membrane. Performance is assessed via Nernstian slope (ideally −59 mV/decade for Cl⁻) .
Q. How is this compound’s selectivity optimized in complex biological matrices?
To mitigate matrix effects (e.g., protein binding or competing ions):
- Use ionic strength adjusters (e.g., KNO₃) to maintain consistent activity coefficients.
- Validate selectivity in situ by spiking known Cl⁻ concentrations into biological samples (e.g., serum) and comparing recovery rates against theoretical values .
- Apply the matched potential method to quantify interference thresholds for anions like HCO₃⁻ or PO₄³⁻ .
Advanced Research Questions
Q. How can contradictory data on ion transport kinetics be resolved in vesicle-based assays?
Discrepancies in Cl⁻ release rates (e.g., fast vs. slow phases) may arise from vesicle heterogeneity or ionophore aggregation. To address this:
- Normalize data to total Cl⁻ content by lysing vesicles with Triton X-100 at assay endpoints .
- Perform single-vesicle imaging (e.g., fluorescence correlation spectroscopy) to account for population variability.
- Use kinetic modeling (e.g., Hill equation) to distinguish cooperative vs. non-cooperative transport mechanisms .
Q. What strategies optimize this compound’s performance in live-cell imaging without cytotoxicity?
- Titrate ionophore concentration (typical range: 1–10 µM) to balance Cl⁻ flux and cell viability.
- Combine with ratiometric Cl⁻ sensors (e.g., MQAE fluorescence) to quantify intracellular changes dynamically.
- Include control experiments with ionophore-free vehicles (e.g., DMSO) and Cl⁻ channel blockers (e.g., NPPB) to isolate ionophore-specific effects .
Q. How can this compound be integrated with optode systems for real-time anion monitoring?
A paper-based optode design involves:
- Immobilizing the ionophore and a chromoionophore (e.g., chromoionophore IV) on filter paper.
- Measuring colorimetric shifts (via smartphone RGB analysis) in response to Cl⁻ binding.
- Calibrating using logarithmic selectivity coefficients to account for competing anions (e.g., SCN⁻) .
Q. What analytical methods are recommended for resolving ionophore-induced data artifacts in electrophysiology?
- Use EGTA (Ca²⁺ chelator) to differentiate Cl⁻ currents from Ca²⁺-activated conductances .
- Apply 9-anthracenecarboxylic acid (9-AC) to block secondary Cl⁻ channels and isolate ionophore-specific transport .
- Validate results with parallel experiments using ionophore-negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
